molecular formula C13H19NO4S3 B2407125 3-(Cyclohexylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine CAS No. 1788676-96-9

3-(Cyclohexylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine

Cat. No.: B2407125
CAS No.: 1788676-96-9
M. Wt: 349.48
InChI Key: DFQFDKUPRNGQEQ-UHFFFAOYSA-N
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Description

The compound “3-(Cyclohexylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine” is a complex organic molecule that contains a cyclohexylsulfonyl group, a thiophen-2-ylsulfonyl group, and an azetidine ring . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups around the azetidine ring. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl groups could impact its solubility, while the azetidine ring could influence its stability .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Research has explored the synthesis of azetidinones, a class to which 3-(Cyclohexylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine belongs, for their antimicrobial properties. These compounds undergo facile condensation and cyclocondensation reactions, leading to the formation of derivatives with potential antibacterial and antifungal activities. The structural characterization of these compounds is based on analytical and spectral data, indicating a methodical approach to understanding their chemical properties and interactions (Prajapati & Thakur, 2014).

Polymerization and Material Science

Another significant application of similar compounds involves polymerization processes, where the anionic ring-opening polymerization of N-sulfonylazetidines has been studied. These processes yield polymers with varying properties depending on the sulfonyl groups involved, potentially leading to materials with specific functionalities. The research delves into the kinetics of polymerization and the structural characteristics of the resulting polymers, opening avenues for creating new materials with tailored properties for industrial applications (Reisman et al., 2020).

Anticancer Research

Further research has explored the synthesis of thiourea compounds bearing the azetidine moiety for anticancer activity. These compounds were designed based on the pharmacophoric features of known VEGFR-2 inhibitors and were synthesized to evaluate their in vitro anticancer activity against various human cancer cell lines. The study highlighted several compounds with promising anticancer potential, providing a basis for future drug development efforts targeting VEGFR-2 inhibition as a therapeutic strategy against cancer (Parmar et al., 2021).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s being studied for potential medicinal applications, the mechanism of action would involve how the compound interacts with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation .

Properties

IUPAC Name

3-cyclohexylsulfonyl-1-thiophen-2-ylsulfonylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S3/c15-20(16,11-5-2-1-3-6-11)12-9-14(10-12)21(17,18)13-7-4-8-19-13/h4,7-8,11-12H,1-3,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQFDKUPRNGQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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